molecular formula C15H23N3O4 B1294002 5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate CAS No. 1142210-81-8

5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Cat. No. B1294002
CAS RN: 1142210-81-8
M. Wt: 309.36 g/mol
InChI Key: QJWBZDDJPIXERQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various precursors. For instance, tert-butyl-4-hydroxypiperdine-1-carboxylate is used as a starting material to synthesize an intermediate for biologically active compounds . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate starts from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize the molecular structure of synthesized compounds. For example, the crystal and molecular structure of a related compound is stabilized by intramolecular hydrogen bonds, as determined by X-ray crystallographic analysis . These techniques could be employed to analyze the molecular structure of the compound of interest.

Chemical Reactions Analysis

The papers describe various chemical reactions, including the formation of Schiff base compounds through coupling with aromatic aldehydes . The regioselectivity of reactions to form pyrazoles is also discussed, which is influenced by the reaction media and conditions . These insights could be relevant to understanding the chemical reactions that the compound may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, intramolecular hydrogen bonding can affect the stability and reactivity of a compound . The presence of tert-butyl groups and the pyrazole or pyridine rings in the structure can also impact the compound's solubility, boiling point, and other physical properties. The papers provide a foundation for predicting the properties of the compound based on its structural similarities to the compounds studied.

Safety and Hazards

The compound is classified as an irritant (GHS07) and has hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

properties

IUPAC Name

5-O-tert-butyl 3-O-ethyl 1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-6-21-13(19)12-10-9-18(14(20)22-15(2,3)4)8-7-11(10)17(5)16-12/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWBZDDJPIXERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CN(CC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Reactant of Route 2
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5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
5-tert-butyl 3-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

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